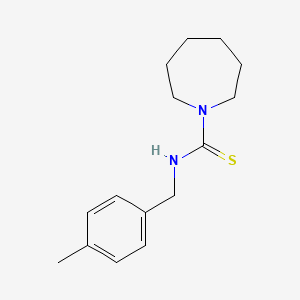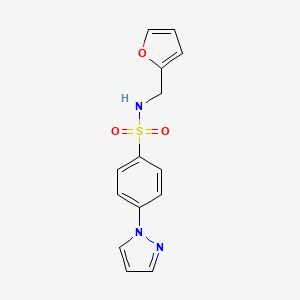
1-(2,6-二氯苄基)-3-羟基-3-(4-吡啶基甲基)-1,3-二氢-2H-吲哚-2-酮
描述
Synthesis Analysis
The synthesis of related indole derivatives often involves multi-component reactions or cyclization processes. For example, the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from pyridone derivatives involves reactions with benzylidenemalononitriles or α-cyanoacrylic esters, leading to the formation of fused pyrano[3,2-c]pyridine systems through cyclization reactions (Mekheimer et al., 1997). These methods highlight the complexity and versatility in the synthesis of indole derivatives, which may be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of fused ring systems, which contribute to their chemical stability and reactivity. For instance, the crystal structure of certain indole derivatives reveals a planar configuration except for specific substituents, which adopt distinct conformations (Sharma et al., 2013). These structural features are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and rearrangements. For example, the reaction of hexahydroazocino[4,3-b]indoles with different reagents leads to a range of products, including fused pyrrolo and imidazo indoles, demonstrating the reactivity of the indole core (Street et al., 1987). These reactions are indicative of the potential transformations the compound can undergo.
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of substituents like hydroxyl or methoxy groups can affect these properties by altering intermolecular interactions (Nguyen et al., 1986).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are defined by the functional groups present in the molecule. Indole derivatives with hydroxy or amino substituents may exhibit specific reactivity patterns, such as nucleophilic substitution or participation in hydrogen bonding (Goto et al., 1991).
科学研究应用
合成和抗肿瘤活性
已合成与 1-(2,6-二氯苄基)-3-羟基-3-(4-吡啶基甲基)-1,3-二氢-2H-吲哚-2-酮 结构相关的化合物,并对其抗肿瘤活性进行了评估。合成涉及复杂的步骤,包括 Fischer 吲哚化过程,得到的衍生物在体外和体内进行抗肿瘤活性测试,展示了它们作为新型抗肿瘤剂的潜力 (Nguyen 等,1990)。
功能化和反应
另一条研究途径集中在吡啶和吲哚的功能化,从而合成具有各种应用的化合物。例如,功能化 4H-吡喃并[3,2-c]吡啶的合成展示了涉及吡啶酮衍生物的反应的多功能性,为复杂分子的合成提供了新途径 (Mekheimer 等,1997)。
分子内反应
分子内反应,例如席夫碱中的氢键和互变异构,提供了对相关化合物在不同条件下的结构行为的见解。这些研究有助于理解基础化学,该化学可应用于 1-(2,6-二氯苄基)-3-羟基-3-(4-吡啶基甲基)-1,3-二氢-2H-吲哚-2-酮 等化合物的合成和操作 (Nazır 等,2000)。
配位聚合物和化学重排
研究含有交错 1D 链和互穿 2D 网格的配位聚合物,例证了衍生自或与 1-(2,6-二氯苄基)-3-羟基-3-(4-吡啶基甲基)-1,3-二氢-2H-吲哚-2-酮 相关的化合物的复杂性和潜力,用于创造具有独特性质的材料。此类研究有助于开发在各个领域具有潜在应用的新材料 (Ayyappan 等,2002)。
抗炎和镇痛活性
已合成该化学类别中的化合物并评估了它们的抗炎和镇痛活性,揭示了与吲哚美辛等已建立药物相匹配或超过它们的显着潜力。这突出了这些化合物在医学中的治疗潜力 (Muchowski 等,1985)。
属性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-hydroxy-3-(pyridin-4-ylmethyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-17-5-3-6-18(23)15(17)13-25-19-7-2-1-4-16(19)21(27,20(25)26)12-14-8-10-24-11-9-14/h1-11,27H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXMFPQJXVWVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC3=C(C=CC=C3Cl)Cl)(CC4=CC=NC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Dichlorophenyl)methyl]-3-hydroxy-3-(pyridin-4-ylmethyl)indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4626219.png)
![N'-[1-(1-adamantyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B4626220.png)
![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)
![{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4626222.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4626230.png)

![5-[2-chloro-3-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626235.png)
![2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4626241.png)

![N-[4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4626261.png)
![[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid](/img/structure/B4626269.png)

![8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4626276.png)
![2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4626278.png)